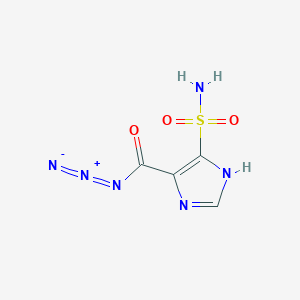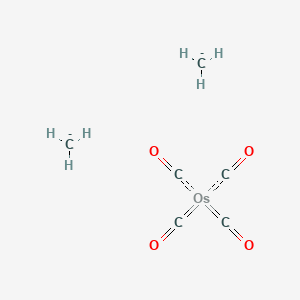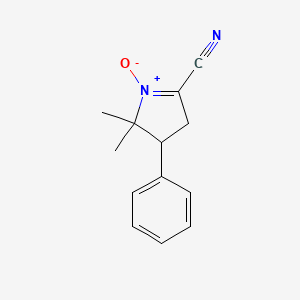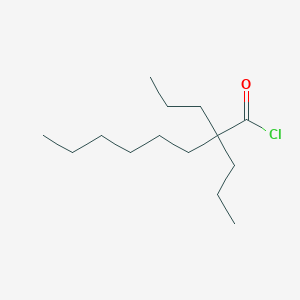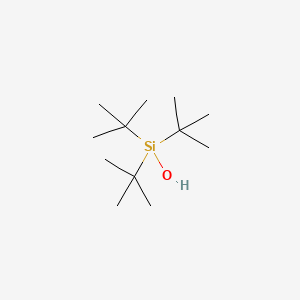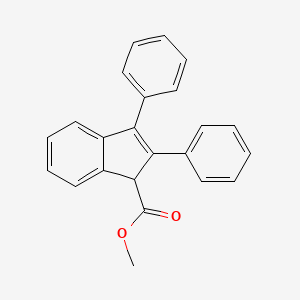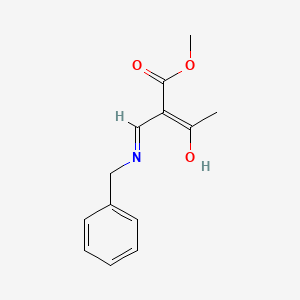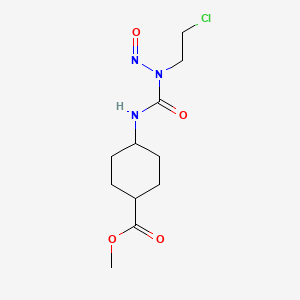
2,3-Dimethylpent-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpent-3-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the third carbon atom and two methyl groups attached to the second and third carbon atoms of the pentane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-3-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,3-dimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
化学反応の分析
Types of Reactions: 2,3-Dimethylpent-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2,3-dimethylpentanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentanol
Substitution: Secondary alcohols
科学的研究の応用
2,3-Dimethylpent-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Dimethylpent-3-enal involves its interaction with various molecular targets and pathways As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions
類似化合物との比較
2,3-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.
2,3-Dimethylbutanal: An aldehyde with a similar structure but a shorter carbon chain.
2,3-Dimethyl-2-pentene: An alkene with a similar carbon skeleton but lacking the aldehyde group.
Uniqueness: 2,3-Dimethylpent-3-enal is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
58654-07-2 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
2,3-dimethylpent-3-enal |
InChI |
InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-5,7H,1-3H3 |
InChIキー |
AIIKMMMSOHIJNB-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
